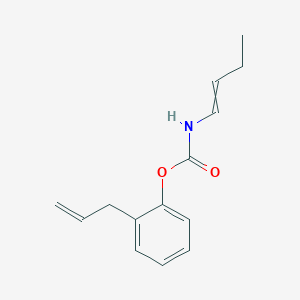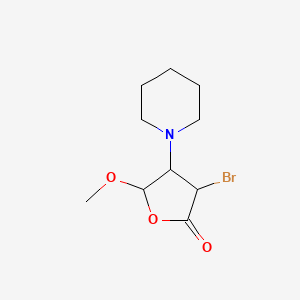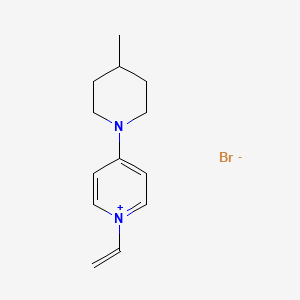
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide typically involves the reaction of 4-methylpiperidine with 4-vinylpyridine in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like acetonitrile or dichloromethane.
Catalyst: Sometimes a catalyst is used to enhance the reaction rate.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using molecular oxygen or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Molecular oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide can be compared with other similar compounds such as:
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but different functional groups.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar piperidine ring but different substituents.
2-(1-methylpiperidin-4-yl)ethan-1-ol: Similar piperidine ring but different side chains.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
89932-35-4 |
|---|---|
Molekularformel |
C13H19BrN2 |
Molekulargewicht |
283.21 g/mol |
IUPAC-Name |
1-ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H19N2.BrH/c1-3-14-8-6-13(7-9-14)15-10-4-12(2)5-11-15;/h3,6-9,12H,1,4-5,10-11H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WPOAUJRMSHGNFB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=[N+](C=C2)C=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


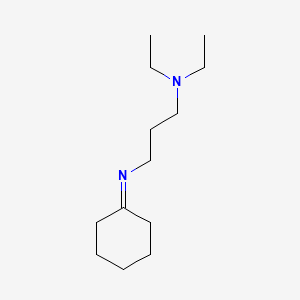

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
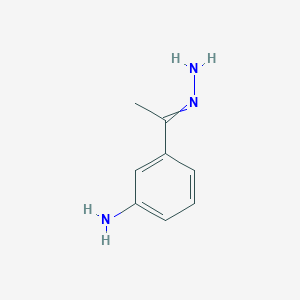
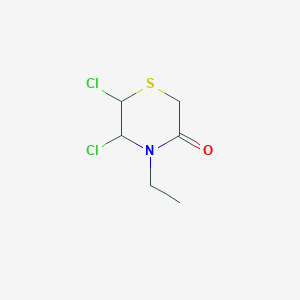
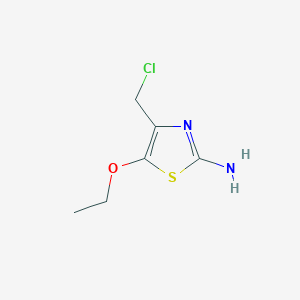
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
